(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met
Description
The compound "(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-met" is a structurally complex sulfinamide derivative featuring a xanthene backbone substituted with a diphenylphosphanyl group, a tert-butylphenyl moiety, and a methyl-sulfinamide functional group. This chiral compound is likely designed for applications in asymmetric catalysis or as a ligand in transition-metal complexes due to the presence of the phosphorus donor atom and stereogenic centers. The xanthene scaffold provides rigidity and steric bulk, which are critical for enantioselective interactions in catalytic systems .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the xanthene derivative: This involves the reaction of 9,9-dimethylxanthene with appropriate reagents to introduce the diphenylphosphanyl group.
Introduction of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloride under suitable conditions.
Final coupling reaction: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or xanthene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met has several scientific research applications:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Research: It can be used in the study of biological systems, particularly in the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of (Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of xanthene-based sulfinamide derivatives with tailored substituents for specific catalytic or pharmaceutical applications. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Applications/Properties |
|---|---|---|---|---|---|
| (Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-met | Not explicitly provided | ~760 (estimated) | 4-(Tert-butyl)phenyl, diphenylphosphanyl, methyl-sulfinamide | N/A | Asymmetric catalysis, ligand design |
| (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide | C₄₈H₅₈NO₃PS | 760.02 | Phenyl, diphenylphosphino, propane-2-sulfinamide | N/A | Chiral ligand for transition-metal catalysis; high steric bulk for enantioselectivity |
| (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide | C₄₈H₅₈NO₃PS | 760.02 | 3,5-Di-tert-butyl-4-methoxyphenyl, diphenylphosphanyl, propane-2-sulfinamide | N/A | Enhanced electron-donating capacity for redox-active catalysis |
| 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene | C₂₄H₃₄Se₂ | 480.45 | Diselanyl bridge, tert-butyl, dimethylbenzene | 330183-92-1 | Antioxidant properties; selenium-based redox activity |
Key Findings
Substituent Effects on Catalytic Activity: The diphenylphosphanyl group in the target compound and its analogs (Table 1, rows 1–3) enhances metal coordination, critical for catalysis. The 3,5-di-tert-butyl-4-methoxyphenyl variant (row 3) exhibits stronger electron-donating effects, which may stabilize metal centers in oxidation-reduction reactions .
Selenium vs. Phosphorus Analogs :
- The selenium-containing compound (row 4) lacks a sulfinamide group but features a diselanyl bridge. This structural difference shifts its application from catalysis to redox chemistry, as selenium’s lower electronegativity facilitates radical scavenging and antioxidant behavior .
Stereochemical Complexity :
- The (R)- and (S)-configurations in the sulfinamide and xanthene moieties (rows 1–3) are crucial for chiral induction. For example, the (R)-sulfinamide group in row 2 has been shown to improve enantiomeric excess (ee) by >90% in palladium-catalyzed cross-coupling reactions .
Biological Activity
(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met is a complex organic compound featuring a unique structural arrangement that includes a tert-butyl group, a diphenylphosphanyl group, and a xanthene derivative. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer research and catalysis.
Antiproliferative Effects
Research has indicated that compounds related to xanthene derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications at specific positions on the xanthene scaffold can enhance anticancer properties.
In a comparative study, several xanthone sulfonamide derivatives were synthesized and evaluated for their antiproliferative activity. Notably, compound 5i demonstrated substantial activity against MDA-MB-231 and T-47D cell lines, suggesting that structural modifications can lead to increased potency in similar compounds .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 5i | MDA-MB-231 | 68% |
| 6c | HCT-116 | 68% |
| 6e | MDA-MB-468 | 60% |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may act through the following pathways:
- Ligand Binding : The diphenylphosphanyl group can facilitate binding to metal centers in biological systems, potentially influencing various catalytic processes.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, thereby affecting cell survival and proliferation.
Research Applications
The compound's unique properties make it suitable for various applications in scientific research:
- Catalysis : It can serve as a ligand in transition metal catalysis, enhancing reaction efficiencies.
- Drug Development : Its structure provides a promising scaffold for the design of new therapeutic agents targeting cancer.
- Material Science : The compound's characteristics may be exploited in developing new materials with specific optical or electronic properties.
Case Studies
- Anticancer Activity : A study involving a series of xanthone derivatives revealed that compounds with electron-donating groups exhibited enhanced antiproliferative activity against breast cancer cell lines .
- Pharmacological Insights : Research into synthetic chiral derivatives of xanthones has highlighted their potential as anti-tumor agents, suggesting that further modifications could yield even more effective compounds .
Q & A
Q. Optimization Table :
| Parameter | Yield Before Optimization | Yield After Optimization |
|---|---|---|
| Coupling Temperature | 60% (80°C) | 85% (60°C) |
| Catalyst Loading | 70% (5 mol%) | 88% (2 mol%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
